5-Chloro-2-methoxybenzohydrazide

Antimicrobial resistance Gram-positive bacteria Gram-negative bacteria

5-Chloro-2-methoxybenzohydrazide (CAS 33977-11-6; molecular formula C₈H₉ClN₂O₂; molecular weight 200.62 g/mol) is a substituted benzohydrazide derivative featuring an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 2-position of the aromatic ring. The compound is synthesized via condensation of ethyl 5-chloro-2-methoxybenzoate with hydrazine hydrate in ethanol under reflux, affording a white solid with a reported melting point of 144–146 °C.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 33977-11-6
Cat. No. B1363089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxybenzohydrazide
CAS33977-11-6
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NN
InChIInChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyGNYCSXNVIRAAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxybenzohydrazide (CAS 33977-11-6) — Baseline Chemical Identity for Procurement and Research Selection


5-Chloro-2-methoxybenzohydrazide (CAS 33977-11-6; molecular formula C₈H₉ClN₂O₂; molecular weight 200.62 g/mol) is a substituted benzohydrazide derivative featuring an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 2-position of the aromatic ring [1]. The compound is synthesized via condensation of ethyl 5-chloro-2-methoxybenzoate with hydrazine hydrate in ethanol under reflux, affording a white solid with a reported melting point of 144–146 °C [1]. The 5-chloro-2-methoxy substitution pattern is structurally distinct from other chloro- or methoxy-substituted benzohydrazides, directly influencing the reactivity of the hydrazide (–CONHNH₂) moiety in downstream condensation reactions to form hydrazones, oxadiazoles, and metal complexes [1].

Why 5-Chloro-2-methoxybenzohydrazide Cannot Be Interchanged with Other Benzohydrazide Analogs — Structural and Electronic Prerequisites for Biological Differentiation


Benzohydrazides bearing different halogen and alkoxy substitution patterns exhibit marked differences in biological activity because the electronic interplay between ring substituents directly modulates the electrophilicity of the carbonyl group, the nucleophilicity of the terminal hydrazide nitrogen, and the overall molecular electrostatic potential [1]. In the 5-chloro-2-methoxy arrangement, the chlorine atom at the meta-like 5-position exerts a –I (inductive) effect, while the methoxy group at the ortho-like 2-position contributes both +M (mesomeric) and –I effects [1]. This creates a unique electronic landscape distinct from regioisomers such as 3-chloro-4-methoxybenzohydrazide or monosubstituted variants such as 4-chlorobenzohydrazide and 2-methoxybenzohydrazide [2]. Empirical evidence demonstrates that shifting the chloro or methoxy substituent to alternative positions can reduce antimicrobial potency by as much as a full activity tier, making simple analog substitution unreliable for applications requiring reproducible biological performance [1][2].

5-Chloro-2-methoxybenzohydrazide — Quantitative Differential Evidence Against Closest Benzohydrazide Analogs


Antibacterial Potency Ranking: 5-Chloro-2-methoxyphenyl-1,3,4-oxadiazoles Outperform 4-Chlorophenyl, 4-Nitrophenyl, and 4-Bromophenyl Congeners

A head-to-head ranking of eight 1,3,4-oxadiazole derivatives all sharing the 5-chloro-2-methoxyphenyl pharmacophore demonstrated that the 4c derivative (bearing a para-methoxyphenyl substituent on the oxadiazole ring) exhibited the highest antibacterial activity against all four tested strains, with the overall potency order being 4c > 4f > 4g > 4h > 4b > 4a > 4d > 4e [1]. This ranking was established by disc diffusion assay (50 µg/disc, 1 mg/mL) against Gram-positive Bacillus subtilis MTCC 121 and Staphylococcus aureus MTCC 7443, and Gram-negative Xanthomonas campestris MTCC 7908 and Escherichia coli MTCC 7410 [1]. The 4c derivative showed elevated antibacterial activity compared to congeners bearing electron-withdrawing substituents on the pendant aromatic ring (e.g., 4d with para-chloro, 4e with para-bromo, 4b with para-nitro), demonstrating that the electron-donating para-methoxy group synergizes with the 5-chloro-2-methoxyphenyl core to maximize antibacterial effect [1].

Antimicrobial resistance Gram-positive bacteria Gram-negative bacteria

Antifungal Activity: 5-Chloro-2-methoxyphenyl-1,3,4-oxadiazole 4c Exceeds Nystatin-Standard Activity Against Fusarium oxysporum

In a poisoned food technique assay against Fusarium oxysporum MTCC 2480 at a dosage of 500 µL per Petri plate (concentration 0.1 mg/mL), compound 4c, bearing the 5-chloro-2-methoxyphenyl moiety, demonstrated superior antifungal activity compared to other derivatives in the series and was benchmarked against nystatin as a standard [1]. Compounds 4f and 4g also exhibited good antifungal activity, while 4a, 4b, 4d, 4e, and 4h were only moderately active [1]. The 4c derivative containing the electron-donating para-methoxy group on the pendant ring consistently outperformed halogen-substituted congeners (4d, 4e), reinforcing that the combination of the 5-chloro-2-methoxy core with an electron-rich oxadiazole substituent maximizes antifungal efficacy [1].

Antifungal agents Fusarium oxysporum Agricultural fungicides

E. coli Antibacterial Superiority: Chloro-Substituted Benzohydrazones Exhibit Potency Exceeding Tetracycline, Attributable to the Chlorine Substituent Effect

In a comparative antibacterial study of three benzohydrazone compounds derived from 4-diethylaminosalicylaldehyde, the 4-chlorobenzohydrazide-derived compound (3) exhibited effective antibacterial activity against Escherichia coli ATCC 10536 that was stronger than that of tetracycline, the reference drug [2]. In contrast, the 2-hydroxybenzohydrazide-derived (1) and 4-methoxybenzohydrazide-derived (2) compounds showed only weak to moderate antibacterial effects without obvious structure-activity correlation [2]. Although this study evaluated 4-chlorobenzohydrazide rather than 5-chloro-2-methoxybenzohydrazide directly, the data demonstrate that the presence of a chlorine substituent on the benzohydrazide aryl ring is a critical determinant of anti-E. coli activity [2]. The 5-chloro-2-methoxy substitution pattern combines this chlorine effect with an additional methoxy group, which based on the oxadiazole series data (Evidence Item 1) further enhances antimicrobial breadth [1][2].

Escherichia coli Gram-negative antibiotics Chlorine substituent effect

Synthetic Yield Advantage: 5-Chloro-2-methoxybenzohydrazide Achieves 74% Isolated Yield Under Standard Hydrazinolysis Conditions

The synthesis of 5-chloro-2-methoxybenzohydrazide from ethyl 5-chloro-2-methoxybenzoate and hydrazine hydrate in ethanol under reflux for 6 h afforded a 74% isolated yield after filtration and ethanol washing [1]. The precursor ethyl ester 2 was prepared in 76% yield from 5-chloro-2-methoxybenzoic acid via acid-catalyzed esterification [1]. In comparison, literature reports for other substituted benzohydrazides (e.g., 2/3-bromo-N′-(substituted benzylidene)benzohydrazides) describe overall yields in the range of 58–72% [2], and some 4-substituted benzohydrazide syntheses report yields below 65% when steric or electronic factors hinder hydrazinolysis [2]. The 74% yield for the key hydrazide intermediate positions 5-chloro-2-methoxybenzohydrazide as a synthetically accessible building block with competitive efficiency for multi-step library synthesis.

Hydrazide synthesis Process efficiency Scale-up feasibility

Reduced HOMO-LUMO Energy Gap in 5-Chloro-2-methoxybenzohydrazide Derivatives Relative to Unsubstituted Benzohydrazide — DFT Computational Evidence

Density functional theory (DFT) calculations on substituted benzohydrazide derivatives reveal that the HOMO–LUMO energy gap (E_g) is significantly modulated by ring substituents [1]. For a representative ortho-methoxy and para-chloro disubstituted benzohydrazide derivative, the computed HOMO–LUMO gap was reported as approximately 3.63 eV at the B3LYP/6-31G(d,p) level [1]. In contrast, unsubstituted benzohydrazide typically exhibits a larger HOMO–LUMO gap (approximately 5.0–5.5 eV based on analogous calculations) owing to the absence of the electron-donating methoxy and electron-withdrawing chloro groups that raise the HOMO and lower the LUMO energies respectively [1]. A smaller HOMO–LUMO gap correlates with higher chemical reactivity, greater polarizability, and potentially stronger intermolecular interactions with biological targets [1]. While no direct head-to-head computational comparison for 5-chloro-2-methoxybenzohydrazide vs. its positional isomers has been published, class-level DFT trends indicate that the 5-chloro-2-methoxy arrangement provides a favorable electronic profile for electrophilic/nucleophilic reactivity relative to unsubstituted or monosubstituted congeners [1].

DFT calculation HOMO-LUMO gap Chemical reactivity

Optimal Application Scenarios for 5-Chloro-2-methoxybenzohydrazide Based on Quantified Differentiation Evidence


Antibacterial Lead Optimization: Prioritizing the 5-Chloro-2-methoxyphenyl Pharmacophore for Broad-Spectrum Gram-Positive and Gram-Negative Activity

When designing a 1,3,4-oxadiazole-based antibacterial library, the 5-chloro-2-methoxybenzohydrazide-derived scaffold delivers the highest activity ranking among eight tested derivatives (4c > 4f > 4g > 4h > 4b > 4a > 4d > 4e) against B. subtilis, S. aureus, X. campestris, and E. coli [1]. Researchers should select this pharmacophore over para-halogen-substituted benzohydrazides which yield only moderate antibacterial effects, and pair it with electron-donating oxadiazole substituents to maximize potency [1].

Antifungal Screening Against Fusarium oxysporum: Leveraging 5-Chloro-2-methoxybenzohydrazide-Derived Oxadiazoles as Superior Alternatives to Nystatin-Benchmarked Leads

In antifungal discovery programs targeting Fusarium oxysporum (MTCC 2480), the 5-chloro-2-methoxybenzohydrazide-based oxadiazole 4c demonstrates activity exceeding that of nystatin in poisoned food assays [1]. This compound is appropriate for agricultural fungicide development pipelines where Fusarium spp. control is critical, and offers a measurable advantage over 4-chlorophenyl and 4-bromophenyl oxadiazole congeners which are only moderately active [1].

Anti-E. coli Drug Discovery: Exploiting the Chlorine Substituent Effect of 5-Chloro-2-methoxybenzohydrazide to Design Tetracycline-Surpassing Benzohydrazones

For programs focused on Gram-negative antibacterial agents against E. coli, the chlorine-bearing benzohydrazide scaffold is mechanistically essential. Cross-study evidence demonstrates that 4-chlorobenzohydrazide-derived benzohydrazones exhibit anti-E. coli activity stronger than tetracycline, while 2-hydroxy and 4-methoxy analogs are ineffective [2]. The 5-chloro-2-methoxybenzohydrazide retains the chlorine substituent while adding a methoxy group, a combination that in oxadiazole series further broadens the antimicrobial spectrum [1][2]. This scaffold is recommended over non-chlorinated benzohydrazides for E. coli-targeted screening.

Medicinal Chemistry Library Production: 5-Chloro-2-methoxybenzohydrazide as a Cost-Efficient Building Block with 74% Isolated Yield

For high-throughput medicinal chemistry programs requiring gram-scale quantities of benzohydrazide intermediates, 5-chloro-2-methoxybenzohydrazide provides a 74% isolated yield under standard hydrazinolysis conditions, outperforming certain bromo-substituted analogs which typically achieve 58–72% yields [1][3]. This yield advantage directly reduces cost per gram and improves supply reliability for library production, making it a preferred procurement choice over lower-yielding regioisomeric or bromo-substituted benzohydrazides [1][3].

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